molecular formula C10H18N2O2 B14875913 tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B14875913
M. Wt: 198.26 g/mol
InChI Key: UXAWXZDXVOYLII-JGVFFNPUSA-N
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Description

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into a seven-membered ring. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The “Boc” in its name refers to the tert-butoxycarbonyl protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane typically involves the reaction of a suitable precursor with a Boc-protecting reagent. One common method includes the reaction of 2,5-diazabicyclo[2.2.1]heptane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane follows similar synthetic routes but often involves optimization for higher yields and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The Boc-protected amine can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the specific functional groups present and the reagents used.

    Cyclization Reactions: The free amine can also participate in cyclization reactions to form more complex bicyclic or polycyclic structures.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while oxidation and reduction can yield various oxidized or reduced derivatives.

Scientific Research Applications

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-2,5-diaza-bicyclo[2.2.1]heptane largely depends on its role in specific chemical reactions or biological pathways. In medicinal chemistry, the compound can act as a ligand that binds to specific receptors or enzymes, thereby modulating their activity. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazabicyclo[2.2.1]heptane: The parent compound without the Boc protecting group.

    N-Boc-2,5-diazabicyclo[2.2.2]octane: A similar compound with an eight-membered ring.

    N-Boc-2,6-diaza-bicyclo[3.2.1]octane: Another related compound with a different ring structure.

Uniqueness

N-Boc-2,5-diaza-bicyclo[2.2.1]heptane is unique due to its specific ring structure and the presence of the Boc protecting group, which makes it particularly useful in organic synthesis and medicinal chemistry. Its stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

tert-butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-6-7-4-8(12)5-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

UXAWXZDXVOYLII-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]1CN2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CN2

Origin of Product

United States

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